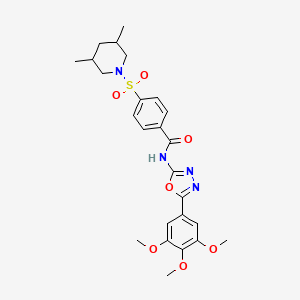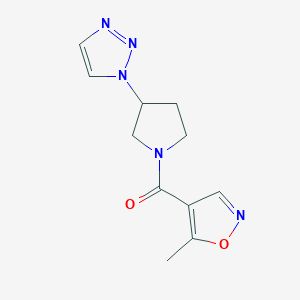![molecular formula C12H17BrN4O2 B2791513 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide CAS No. 2380069-03-2](/img/structure/B2791513.png)
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
BPA exerts its biological effects by binding to specific targets, including enzymes and receptors. BPA has been shown to inhibit the activity of various enzymes, including topoisomerases, which are involved in DNA replication and repair. BPA has also been shown to modulate the activity of various receptors, including dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. BPA has also been shown to modulate neurotransmitter release and uptake, leading to changes in mood and behavior. BPA has been shown to have low toxicity and high selectivity for its targets, making it a potential candidate for therapeutic use.
实验室实验的优点和局限性
BPA has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and high selectivity for its targets. However, BPA has several limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. BPA also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on BPA, including the development of novel synthesis methods to improve yield and purity, the identification of new targets for BPA, and the optimization of BPA for therapeutic use. BPA has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of BPA for various applications.
Conclusion:
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. BPA has shown promising results in preclinical studies for its potential use as a therapeutic agent for various diseases. Further research is needed to determine the full potential of BPA for clinical use.
合成方法
BPA can be synthesized using various methods, including the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. Another method involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxamide followed by acetylation of the resulting amine with acetic anhydride. These methods have been optimized to obtain high yields and purity of BPA.
科学研究应用
BPA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPA has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BPA has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-10-4-15-12(16-5-10)19-8-9-2-1-3-17(6-9)7-11(14)18/h4-5,9H,1-3,6-8H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFNBMRGBLQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
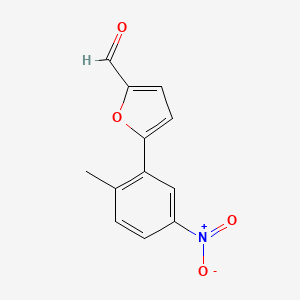
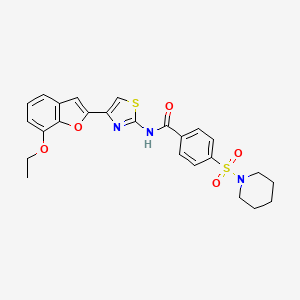
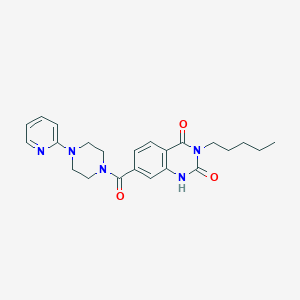

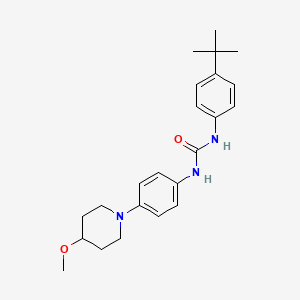
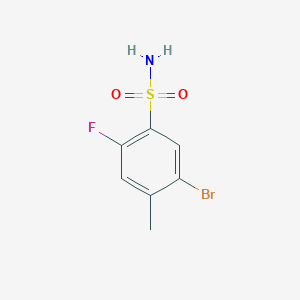
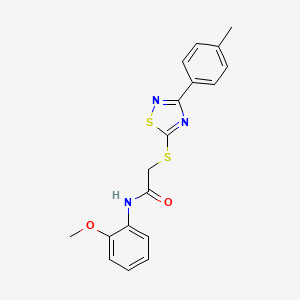

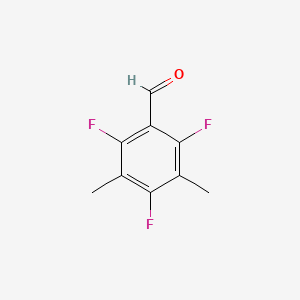
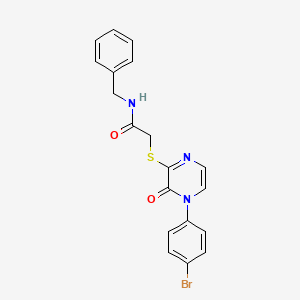
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
